molecular formula C21H22N4O B2860432 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034457-78-6

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2860432
CAS No.: 2034457-78-6
M. Wt: 346.434
InChI Key: HHSMERBHQOHSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O, with a molecular weight of approximately 346.434 g/mol. The structure features a triazole ring, which is known for conferring various biological activities, and a naphthalene moiety, which may enhance its lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing triazole and naphthalene moieties have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and liver cancer (HEPG2) cells .

CompoundCell LineIC50 (µM)
Compound AMCF70.25
Compound BHEPG20.18
1-(3-(4-cyclopropyl...MCF70.30

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds derived from triazoles have shown efficacy against various bacterial strains and fungi. Although specific data on the compound is limited, related triazole-containing compounds have been documented to exhibit broad-spectrum antimicrobial activity .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

Anticancer Mechanism:
Research suggests that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like MAPK and PI3K/Akt . The presence of the naphthalene group may further enhance these effects by improving cellular uptake.

Antimicrobial Mechanism:
Triazoles are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption. This mechanism may be applicable to certain bacterial strains as well .

Study on Anticancer Effects

In a recent study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the triazole structure significantly influenced anticancer activity. The compound similar to our target showed promising results with an IC50 value comparable to established chemotherapeutics .

Study on Antimicrobial Effects

A comparative study assessed various triazole compounds against common pathogens such as Staphylococcus aureus and Candida albicans. The findings revealed that certain structural features were critical for enhancing antimicrobial potency, suggesting that our compound could be optimized for better efficacy against these pathogens .

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(12-17-6-3-5-15-4-1-2-7-19(15)17)24-11-10-18(13-24)25-14-20(22-23-25)16-8-9-16/h1-7,14,16,18H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSMERBHQOHSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.